

Application Notes and Protocols for DesBr-NPB-23-Rhodamine Staining

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Compound of Interest

Compound Name: DesBr-NPB-23 (human)

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Introduction

DesBr-NPB-23-rhodamine is a fluorescently labeled peptide used for the visualization and tracking of the human neuropeptide B (NPB) analog, (Des-Bromo)-Neuropeptide B (1-23). This probe consists of the biologically active peptide sequence conjugated to a rhodamine dye, which allows for fluorescent detection. Neuropeptide B is an endogenous ligand for two G protein-coupled receptors (GPCRs), NPBWR1 (also known as GPR7) and NPBWR2 (also known as GPR8)[1][2][3]. The activation of these receptors is involved in a variety of physiological processes, including the regulation of appetite, energy homeostasis, pain perception, and emotional behavior[1][3]. The signaling cascade initiated by NPB binding to its receptors typically involves the modulation of intracellular cyclic AMP (cAMP) levels and calcium mobilization.

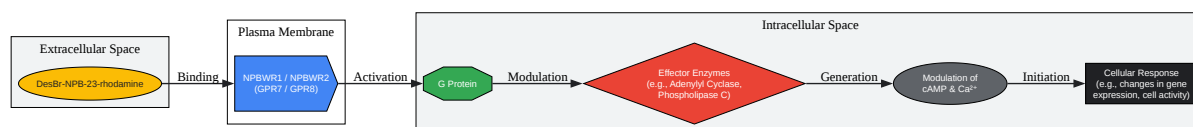
These application notes provide detailed protocols for the preparation of cell cultures and subsequent staining with DesBr-NPB-23-rhodamine to investigate the localization of NPB receptors and the internalization of the peptide-receptor complex.

Data Presentation

Parameter	Recommendation	Notes
Probe Name	DesBr-NPB-23-rhodamine	Rhodamine-labeled (Des-Bromo)-Neuropeptide B (1-23) (human)
Excitation Maximum	~540-570 nm	Typical for rhodamine dyes
Emission Maximum	583 nm	Specific to the supplied conjugate
Working Concentration	100 nM - 1 μ M	Optimal concentration should be determined empirically.
Incubation Time	30 - 60 minutes	Time may be varied to study internalization.
Incubation Temperature	37°C for live cells; Room temperature for fixed cells	Temperature affects cellular processes like receptor internalization.
Fixative (for fixed cells)	4% Paraformaldehyde (PFA) in PBS	Methanol-free formaldehyde is recommended to preserve cell morphology.
Permeabilization Agent	0.1-0.5% Triton X-100 or Tween-20 in PBS	Required for staining intracellular targets in fixed cells.

Signaling Pathway

The binding of DesBr-NPB-23 to its receptors, NPBWR1 and NPBWR2, initiates a signaling cascade characteristic of G protein-coupled receptors. This can lead to the modulation of second messengers such as cAMP and intracellular calcium.



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Neuropeptide B Signaling Pathway.

Experimental Protocols

Two primary protocols are provided: one for staining live cells to observe receptor localization and internalization in real-time, and another for staining fixed and permeabilized cells to visualize the peptide at a specific time point.

Protocol 1: Live Cell Staining

This protocol is suitable for visualizing the binding of DesBr-NPB-23-rhodamine to its receptors on the cell surface and for tracking its internalization.

Materials:

- Cells cultured on glass-bottom dishes or chamber slides
- Complete cell culture medium
- DesBr-NPB-23-rhodamine stock solution (e.g., 1 mM in DMSO)
- Phosphate-Buffered Saline (PBS), sterile
- Optional: Hoechst 33342 or DAPI for nuclear counterstaining
- Fluorescence microscope with appropriate filter sets

Procedure:

- **Cell Seeding:** Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-80%).
- **Preparation of Staining Solution:** Dilute the DesBr-NPB-23-rhodamine stock solution to the desired final working concentration (e.g., 500 nM) in pre-warmed complete cell culture medium.
- **Cell Washing:** Gently wash the cells twice with pre-warmed sterile PBS to remove any residual serum components.
- **Staining:** Remove the PBS and add the staining solution to the cells.
- **Incubation:** Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes. The incubation time can be adjusted to study the kinetics of internalization.
- **Washing:** After incubation, gently wash the cells three times with pre-warmed PBS to remove unbound probe.
- **Counterstaining (Optional):** If a nuclear counterstain is desired, incubate the cells with a suitable dye (e.g., Hoechst 33342) according to the manufacturer's instructions.
- **Imaging:** Immediately image the cells using a fluorescence microscope equipped with a rhodamine-compatible filter set (Excitation/Emission: ~550/580 nm). For time-lapse imaging of internalization, acquire images at regular intervals.

Protocol 2: Fixed Cell Staining

This protocol is used to visualize the localization of DesBr-NPB-23-rhodamine at a specific endpoint. Fixation cross-links proteins, preserving the cellular architecture and the location of the probe.

Materials:

- Cells cultured on glass coverslips in a multi-well plate
- Complete cell culture medium

- DesBr-NPB-23-rhodamine stock solution
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.5% Triton X-100 or Tween-20 in PBS
- Blocking Buffer (Optional): 1% Bovine Serum Albumin (BSA) in PBS
- Mounting medium with antifade reagent
- Microscope slides

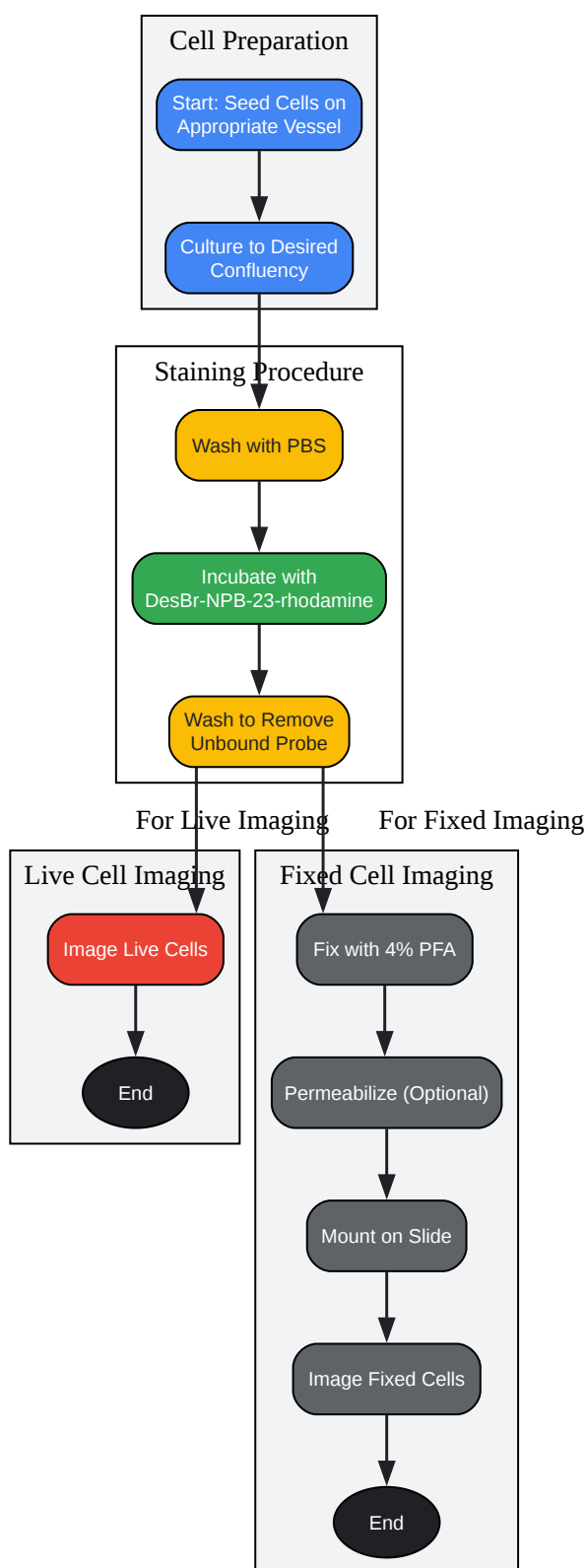
Procedure:

- Cell Culture and Treatment: Culture cells on sterile glass coverslips. Treat with DesBr-NPB-23-rhodamine in complete medium for the desired time at 37°C to allow for binding and internalization.
- Washing: Gently wash the cells three times with PBS.
- Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature to allow antibodies and larger dyes to access intracellular structures.
- Washing: Wash the cells three times with PBS.
- Blocking (Optional): To reduce non-specific background staining, incubate the cells with Blocking Buffer for 30-60 minutes at room temperature.
- Mounting: Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.

- Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and staining cell cultures with DesBr-NPB-23-rhodamine.



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Cell Staining Experimental Workflow.

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